N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 868674-40-2
VCID: VC7578633
InChI: InChI=1S/C15H16N2O2S/c1-5-9-17-13-11(19-4)7-6-8-12(13)20-15(17)16-14(18)10(2)3/h1,6-8,10H,9H2,2-4H3
SMILES: CC(C)C(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC#C
Molecular Formula: C15H16N2O2S
Molecular Weight: 288.37

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide

CAS No.: 868674-40-2

Cat. No.: VC7578633

Molecular Formula: C15H16N2O2S

Molecular Weight: 288.37

* For research use only. Not for human or veterinary use.

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide - 868674-40-2

Specification

CAS No. 868674-40-2
Molecular Formula C15H16N2O2S
Molecular Weight 288.37
IUPAC Name N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Standard InChI InChI=1S/C15H16N2O2S/c1-5-9-17-13-11(19-4)7-6-8-12(13)20-15(17)16-14(18)10(2)3/h1,6-8,10H,9H2,2-4H3
Standard InChI Key OYIPKRHVDRPBPG-NXVVXOECSA-N
SMILES CC(C)C(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC#C

Introduction

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry and agricultural science. The specific structural attributes of this compound, including the presence of a methoxy group, a prop-2-ynyl group, and a benzothiazole ring, contribute to its classification as a bioactive molecule.

Synthesis

The synthesis of N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

  • Introduction of the Prop-2-yn-1-yl Group: This is typically done via a nucleophilic substitution reaction using propargyl bromide.

  • Methoxy Substitution: The methoxy group can be introduced through a methylation reaction using methyl iodide.

  • Formation of the 2-Methylpropanamide Moiety: The final step involves the reaction of the benzothiazole derivative with 2-methylpropanoyl chloride or an equivalent reagent.

Biological Activity and Applications

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